(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile

Catalog No.
S12335666
CAS No.
M.F
C14H17NO
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthal...

Product Name

(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile

IUPAC Name

(8R)-6-ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C14H17NO/c1-3-16-13-7-10(2)14-11(8-13)5-4-6-12(14)9-15/h5-6,8,10,14H,3-4,7H2,1-2H3/t10-,14?/m1/s1

InChI Key

LFASXNMUQXHHTI-IAPIXIRKSA-N

Canonical SMILES

CCOC1=CC2=CCC=C(C2C(C1)C)C#N

Isomeric SMILES

CCOC1=CC2=CCC=C(C2[C@@H](C1)C)C#N

(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile is a complex organic compound belonging to the class of tetrahydronaphthalene derivatives. Its structure features a naphthalene core with various substituents, including an ethoxy group and a carbonitrile functional group. The compound's stereochemistry is defined by the (8R) configuration, indicating the specific spatial arrangement of atoms around the chiral center at the 8-position of the naphthalene ring. This unique arrangement contributes to its potential biological activity and reactivity in chemical processes.

The chemical reactivity of (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile can be attributed to its functional groups. The carbonitrile group is known for participating in nucleophilic reactions, where it can undergo hydrolysis to form corresponding carboxylic acids. Additionally, the ethoxy group may undergo reactions typical of ether functionalities, such as cleavage under acidic conditions or transesterification.

Reactions involving this compound can include:

  • Hydrolysis of Carbonitrile:
     8R 6 Ethoxy 8 methyl 3 7 8 8a tetrahydronaphthalene 1 carbonitrile+H2O 8R 6 Ethoxy 8 methyl 3 7 8 8a tetrahydronaphthalene 1 carboxylic acid\text{ 8R 6 Ethoxy 8 methyl 3 7 8 8a tetrahydronaphthalene 1 carbonitrile}+H_2O\rightarrow \text{ 8R 6 Ethoxy 8 methyl 3 7 8 8a tetrahydronaphthalene 1 carboxylic acid}
  • Nucleophilic Substitution: The carbonitrile group can be replaced by various nucleophiles under appropriate conditions.

Preliminary studies suggest that (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile exhibits notable biological activities. Compounds in the tetrahydronaphthalene class are often investigated for their pharmacological properties. Research indicates potential anti-inflammatory and analgesic effects, which may be linked to their ability to modulate various biochemical pathways.

Moreover, compounds with similar structures have been studied for their interactions with neurotransmitter systems and their potential roles in treating neurological disorders.

The synthesis of (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. Common methods include:

  • Starting Material Preparation: The synthesis usually begins with commercially available naphthalene derivatives.
  • Alkylation: The introduction of the ethoxy and methyl groups can be achieved through alkylation reactions using appropriate alkyl halides.
  • Nitrile Formation: The carbonitrile group can be introduced via nucleophilic substitution or by reacting a suitable precursor with cyanide sources.
  • Chiral Resolution: If necessary, chiral resolution techniques may be employed to isolate the (8R) enantiomer.

(8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting inflammatory or neurological conditions.
  • Chemical Intermediates: It can act as an intermediate in synthesizing more complex organic molecules.
  • Research Tools: Its unique structure makes it a valuable compound for studying reaction mechanisms and biological interactions.

Interaction studies involving (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile focus on its ability to bind with specific biological targets. Investigations into its affinity for receptors involved in pain and inflammation pathways are crucial for understanding its therapeutic potential.

In vitro studies may involve assessing its effects on cell lines that express relevant receptors or enzymes. Additionally, pharmacokinetic studies would provide insights into its absorption, distribution, metabolism, and excretion profiles.

Several compounds share structural similarities with (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-naphthaleneMethyl group on naphthaleneSimpler structure; lacks carbonitrile
2-Ethyl-naphthaleneEthyl group on naphthaleneDifferent substitution pattern; no carbon functional groups
6-Methoxy-naphthaleneMethoxy group on naphthaleneFocuses on ether functionality; different biological activity

The uniqueness of (8R)-6-Ethoxy-8-methyl-3,7,8,8a-tetrahydronaphthalene-1-carbonitrile lies in its specific combination of functional groups and stereochemistry that may confer distinct biological properties compared to these similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

215.131014166 g/mol

Monoisotopic Mass

215.131014166 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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